molecular formula C7H11NO2S B15123110 Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate

Cat. No.: B15123110
M. Wt: 173.24 g/mol
InChI Key: SXVXWXLLLRKSTK-UHFFFAOYSA-N
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Description

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate (CAS 61999-30-2) is a heterocyclic compound with the molecular formula C₇H₁₁NO₂S, featuring a six-membered 1,4-thiazine ring fused with an ethyl carboxylate group at position 2. This structure confers unique reactivity and functional versatility, making it a valuable intermediate in organic synthesis and pharmaceutical research . The compound is listed under multiple synonyms, including 5,6-Dihydro-4H-1,4-thiazine-2-carboxylic acid ethyl ester and AC5293, and is commercially available through suppliers like Global Chemical Supplier and Amadis Chemical .

Properties

Molecular Formula

C7H11NO2S

Molecular Weight

173.24 g/mol

IUPAC Name

ethyl 3,6-dihydro-2H-1,4-thiazine-6-carboxylate

InChI

InChI=1S/C7H11NO2S/c1-2-10-7(9)6-5-8-3-4-11-6/h5-6H,2-4H2,1H3

InChI Key

SXVXWXLLLRKSTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NCCS1

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Mechanism

The reaction proceeds via initial formation of a thioamide intermediate from thiourea and α-haloketone, followed by Michael addition of dialkyl acetylenedicarboxylate. Cyclization and aromatization yield the thiazine core.

Solvent Effects

Polar aprotic solvents (e.g., THF) stabilize charged intermediates, while protic solvents (e.g., ethanol) facilitate proton transfer. Mixed solvent systems (ethanol-THF) balance these effects.

Temperature Optimization

Elevated temperatures (reflux) accelerate cyclization but risk decomposition. Stepwise heating—room temperature initiation followed by reflux—improves yields.

Applications and Derivative Synthesis

This compound serves as a precursor for bioactive derivatives. For example:

  • Antimicrobial agents : Functionalization at the 5- and 6-positions introduces heteroaryl groups, enhancing activity.
  • Coordination complexes : The sulfur and nitrogen atoms chelate metal ions, enabling materials applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Thiones vs. Carboxylates

Compounds like 3,6-Dihydro-2H-1,3-thiazine-2-thiones () replace the carboxylate ester with a dithiocarbamate group. This substitution enhances their utility in radical chemistry and RAFT polymerization due to the sulfur-rich structure . In contrast, the carboxylate group in this compound makes it more amenable to hydrolysis or ester-exchange reactions, broadening its use in prodrug synthesis or biodegradable materials.

Amines and Other Derivatives

Derivatives such as 5,6-Dihydro-2H-1,4-thiazin-3-amine (CAS 73028-67-8) and N-Isobutyl-5,6-dihydro-4H-1,3-thiazin-2-amine (CAS 179116-10-0) highlight the role of amine substituents. These compounds are often employed as ligands or intermediates in medicinal chemistry, whereas the carboxylate ester in the target compound may serve as a precursor for carboxylic acids or amides via hydrolysis or aminolysis .

Biological Activity

Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing nitrogen and sulfur atoms, contributing to its unique chemical reactivity. Its molecular formula is C7H11NO2SC_7H_{11}NO_2S with a molecular weight of approximately 173.23 g/mol. The presence of a carboxylate group enhances its biological properties and reactivity in various chemical reactions.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed as a potential antimicrobial agent for treating infections caused by resistant strains .

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values ranging from 20 to 30 µM, indicating moderate potency against these cell lines .

3. Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. In animal models, it was shown to reduce inflammation markers and alleviate symptoms associated with conditions like arthritis. This activity is believed to stem from its ability to inhibit pro-inflammatory cytokines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways related to inflammation and cell proliferation.

Case Studies

Several studies have documented the effects of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacteria highlighted its potential as an alternative treatment option in clinical settings .
  • Cancer Research : In a comparative study involving various thiazine derivatives, this compound exhibited superior anticancer activity compared to other derivatives tested .
  • Inflammation Models : Animal studies demonstrated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Ethyl 5,6-Dihydro-2H-1,4-thiazine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving thioamide precursors or through hydrazine derivatives reacting with ethyl benzo-thiazine carboxylates. Key conditions include using anhydrous solvents (e.g., ethanol or DMF) and catalysts like copper(II) triflate, which enhances cyclization efficiency. Reaction temperature (50–80°C) and pH control are critical to avoid byproducts such as open-chain thioureas . Optimization studies suggest monitoring reaction progress via HPLC or TLC, with yields improving under inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (Cu Kα radiation, λ = 1.54184 Å) resolves the 3D structure, with software like SHELXL refining anisotropic displacement parameters for non-hydrogen atoms .
  • NMR : ¹H and ¹³C NMR identify proton environments (e.g., dihydro-thiazine ring protons at δ 3.2–4.0 ppm) and confirm ester functionality (C=O at ~170 ppm).
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z calculated for C₈H₁₁NO₂S: 193.06) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) classify it as a laboratory chemical with potential respiratory irritation. Use fume hoods, nitrile gloves, and PPE. Emergency procedures include rinsing exposed skin with water and contacting chemical safety hotlines (e.g., +44 1865 407333 for Carechem). Storage conditions: 2–8°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How do computational tools like REAXYS and Pistachio assist in predicting synthetic routes and reaction feasibility?

  • Methodological Answer : Databases such as REAXYS and Pistachio employ template-based relevance heuristics to prioritize synthetic pathways. For example:

  • Precursor scoring : Identifies viable starting materials (e.g., ethyl 3-methyl-4H-benzo-1,4-thiazine-2-carboxylate) with ≥95% similarity to target structures.
  • Feasibility metrics : Algorithms evaluate reaction steps for atom economy (e.g., 65–80% for cyclization reactions) and regioselectivity, minimizing side products .

Q. How can contradictions in proposed heterocyclic ring conformations be resolved using crystallographic data?

  • Methodological Answer : Discrepancies in ring closure (e.g., 6-membered vs. 5-membered heterocycles) are addressed via electron density maps. For example, anisotropic refinement in SHELXL clarifies bond lengths (C-S: 1.75–1.80 Å vs. C-O: 1.43 Å) and confirms the 1,4-thiazine ring over alternative oxazine structures .

Q. What strategies are effective in synthesizing pharmacologically active derivatives, and how do structural modifications impact bioactivity?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., methylamino or nitro groups) at the 3-position via nucleophilic substitution. Ranitidine-related compounds (e.g., 3-(methylamino)-5,6-dihydro-2H-1,4-thiazin-2-one oxime) show enhanced H₂-receptor antagonism when the thiazine ring is functionalized with electron-withdrawing groups .
  • SAR studies : Methylation at the 5-position increases metabolic stability but reduces aqueous solubility, requiring co-solvents like PEG-400 for in vivo assays .

Q. How do hydrogen bonding and intermolecular interactions influence the compound’s crystallographic packing and stability?

  • Methodological Answer : Crystal structures reveal O-H···O hydrogen bonds (2.6–2.8 Å) between the ester carbonyl and hydroxyl groups of adjacent molecules, forming dimeric units. These interactions stabilize the lattice, as shown by thermal displacement parameters (Ueq < 0.05 Ų) in refinement models .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the compound’s reactivity with α-ketoaldehydes?

  • Methodological Answer : Divergent proposals (e.g., 1,4-oxazine vs. 1,4-thiazine products) are resolved via kinetic studies and isotopic labeling. For example, ¹³C-labeled α-ketoaldehydes tracked by NMR confirm thiazine ring formation through thiophilic attack, supported by DFT calculations (ΔG‡ = 25–30 kcal/mol) .

Q. What statistical methods validate reproducibility in synthetic yield data across laboratories?

  • Methodological Answer : Use ANOVA to compare yields (e.g., 65% ± 5% vs. 72% ± 3%) under identical conditions. Outliers are identified via Grubbs’ test (α = 0.05), with systematic errors attributed to moisture sensitivity or catalyst batch variability .

Tables

Property Value/Technique Reference
Crystallographic Data Space group: P2₁2₁2₁, Z = 4
Bond Length (C-S) 1.76 Å
Synthetic Yield (Optimal) 78% (Cu(II)-catalyzed cyclization)
NMR Shift (Ester C=O) 170.2 ppm (¹³C)

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